![molecular formula C14H14N2O2 B14612543 2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione CAS No. 56976-55-7](/img/structure/B14612543.png)
2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione is a heterocyclic compound that belongs to the class of diazines. This compound is characterized by its unique structure, which includes a pyridazine ring fused with a phthalazine ring. It has garnered significant interest due to its potential pharmacological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazine-1,4-dione, which is then further reacted with methylating agents to introduce the dimethyl groups at the 2 and 3 positions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale production, such as the use of continuous flow reactors and more efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine-1,4-dione derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential pharmacological activities .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research indicates its potential use in developing new pharmaceuticals, particularly for its anticonvulsant and anti-inflammatory properties.
Industry: It may be used in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione involves its interaction with various molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the inhibition of excitatory neurotransmission by acting as a non-competitive antagonist of AMPA receptors. This interaction prevents excessive neuronal firing, thereby exerting its anticonvulsant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalazine-1,4-dione: A closely related compound with similar structural features but lacking the dimethyl groups.
Pyridazine derivatives: These compounds share the pyridazine ring and exhibit similar pharmacological activities.
Pyrazine derivatives: Another class of diazines with comparable chemical properties.
Uniqueness
2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione stands out due to its unique combination of the pyridazine and phthalazine rings, along with the presence of dimethyl groups.
Propriétés
Numéro CAS |
56976-55-7 |
|---|---|
Formule moléculaire |
C14H14N2O2 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
2,3-dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione |
InChI |
InChI=1S/C14H14N2O2/c1-9-7-15-13(17)11-5-3-4-6-12(11)14(18)16(15)8-10(9)2/h3-6H,7-8H2,1-2H3 |
Clé InChI |
FJUFFRZSZPLFSY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CN2C(=O)C3=CC=CC=C3C(=O)N2C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



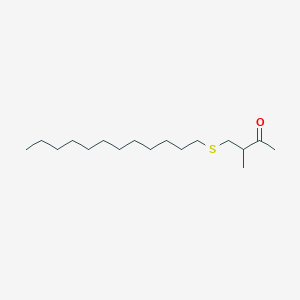
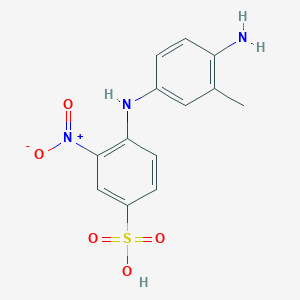



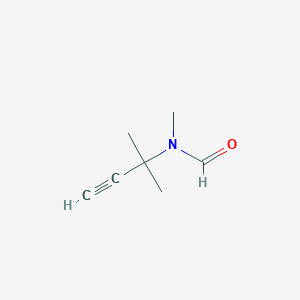
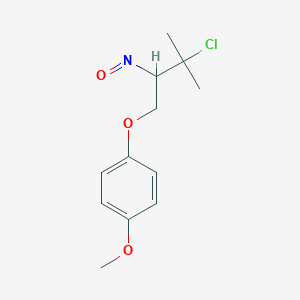
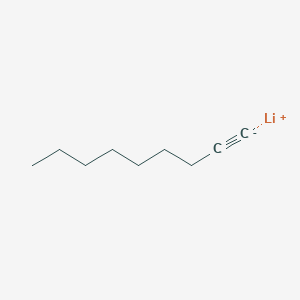

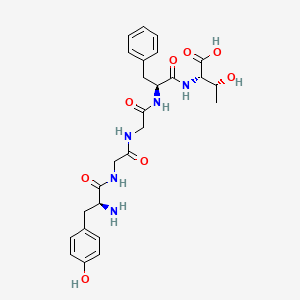

![2-ethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14612522.png)
![(2Z)-N-{3-[(1H-Indol-3-yl)sulfanyl]propyl}-1-methylpyrrolidin-2-imine](/img/structure/B14612526.png)
